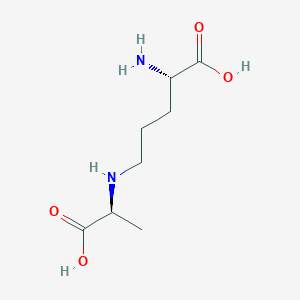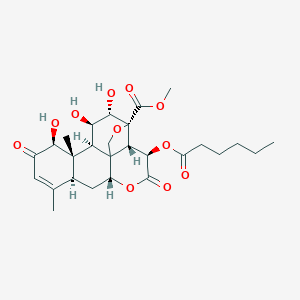
3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods that involve chemical reactions to produce a pure form of the compound. The purpose of
作用机制
The mechanism of action of 3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride is not fully understood. However, studies have shown that the compound exerts its effects by modulating specific cellular pathways. The compound has been shown to inhibit the activity of specific enzymes involved in inflammation and tumor growth. Additionally, the compound has been shown to activate specific signaling pathways involved in neuroprotection.
Biochemical and Physiological Effects
Studies have shown that 3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride possesses several biochemical and physiological effects. The compound has been shown to inhibit the production of specific inflammatory mediators such as prostaglandins and cytokines. Additionally, the compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. The compound has also been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the main advantages of using 3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride in lab experiments is its high purity and stability. The compound is synthesized using specific methods that produce a pure form of the compound, making it suitable for use in various experiments. However, one of the limitations of using this compound is its low solubility in water, which can limit its application in certain experiments.
未来方向
There are several future directions for the study of 3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride. One of the future directions is to explore the potential of the compound as a therapeutic agent for the treatment of various diseases. Additionally, future studies could focus on elucidating the mechanism of action of the compound and identifying specific cellular pathways that are modulated by the compound. Finally, future studies could explore the potential of the compound as a tool for the study of specific biological processes.
In conclusion, 3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using specific methods that produce a pure form of the compound. The compound has shown potential as a therapeutic agent for the treatment of various diseases and possesses several biochemical and physiological effects. Future studies could focus on exploring the potential of the compound as a therapeutic agent and elucidating its mechanism of action.
合成方法
The synthesis of 3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride involves several chemical reactions. The first step involves the reaction between 5-nitroindole and (1-bromoethyl)cyclopropane in the presence of a base such as potassium carbonate. This reaction produces a compound known as 5-nitro-1-(1-(cyclopropylmethyl)-1,2,3,6-tetrahydropyridin-4-yl)ethanone. The second step involves the reduction of the nitro group using a reducing agent such as iron powder and hydrochloric acid to produce 3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole. Finally, the addition of hydrochloric acid to the compound produces the hydrochloride salt form of the compound.
科学研究应用
3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride has been extensively studied for its potential applications in various fields of science. One of the primary applications of this compound is in the field of medicinal chemistry. The compound has shown potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties.
属性
CAS 编号 |
109793-76-2 |
|---|---|
产品名称 |
3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride |
分子式 |
C23H38N2O3.ClH |
分子量 |
333.8 g/mol |
IUPAC 名称 |
3-[1-(cyclopropylmethyl)-1,2,3,6-tetrahydropyridin-1-ium-4-yl]-5-nitro-1H-indole;chloride |
InChI |
InChI=1S/C17H19N3O2.ClH/c21-20(22)14-3-4-17-15(9-14)16(10-18-17)13-5-7-19(8-6-13)11-12-1-2-12;/h3-5,9-10,12,18H,1-2,6-8,11H2;1H |
InChI 键 |
OIMQESOYVVCCHB-UHFFFAOYSA-N |
SMILES |
C1CC1C[NH+]2CCC(=CC2)C3=CNC4=C3C=C(C=C4)[N+](=O)[O-].[Cl-] |
规范 SMILES |
C1CC1C[NH+]2CCC(=CC2)C3=CNC4=C3C=C(C=C4)[N+](=O)[O-].[Cl-] |
同义词 |
1H-INDOLE, 3-(1-(CYCLOPROPYLMETHYL)-1,2,3,6-TETRAHYDRO-4-PYRIDINYL)-5- NITRO-, MO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(7,8,9,12,13,14,28,29,30,33,34,35-Dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 2-[[12-(11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl)-3,4,11,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-5-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B216782.png)










![N-[(E,3R,4R,5R,9R,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B216857.png)
